molecular formula C15H13N3O B14330506 6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one CAS No. 104992-04-3

6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14330506
CAS No.: 104992-04-3
M. Wt: 251.28 g/mol
InChI Key: LLOFTSLVDSQRBO-UHFFFAOYSA-N
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Description

6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features a benzimidazole moiety fused with a cyclohexa-2,4-dien-1-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one typically involves a multi-step process. The initial step often includes the formation of the benzimidazole ring, which can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzimidazole compounds .

Scientific Research Applications

6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The benzimidazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

What sets 6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one apart is its unique combination of the benzimidazole and cyclohexa-2,4-dien-1-one moieties.

Properties

CAS No.

104992-04-3

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylmethyliminomethyl)phenol

InChI

InChI=1S/C15H13N3O/c19-14-8-4-1-5-11(14)9-16-10-15-17-12-6-2-3-7-13(12)18-15/h1-9,19H,10H2,(H,17,18)

InChI Key

LLOFTSLVDSQRBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NCC2=NC3=CC=CC=C3N2)O

Origin of Product

United States

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